molecular formula C3H6N4O2S2 B13119595 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 86029-46-1

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B13119595
CAS No.: 86029-46-1
M. Wt: 194.2 g/mol
InChI Key: BWSMJWLWXNCHHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3,4-thiadiazole-2-sulfonamide with an appropriate imine source under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnesium oxide nanoparticles, can enhance the reaction efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imino group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

86029-46-1

Molecular Formula

C3H6N4O2S2

Molecular Weight

194.2 g/mol

IUPAC Name

5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9)

InChI Key

BWSMJWLWXNCHHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=N)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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